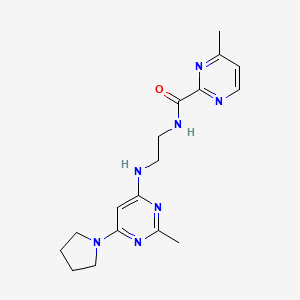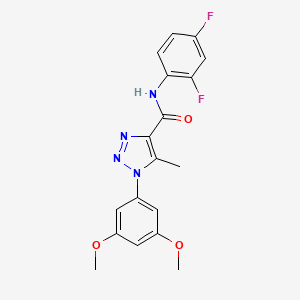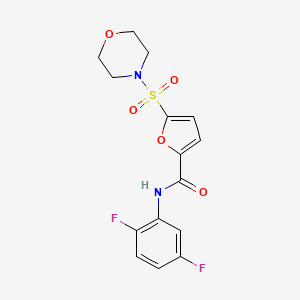
5-Nitro-2-pyrrolidin-1-ylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-pyrrolidin-1-ylbenzonitrile is an organic compound with the molecular formula C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol . It is characterized by a pyrrolidine ring attached to a benzonitrile moiety, which is further substituted with a nitro group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitro-2-pyrrolidin-1-ylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidine with 2-chloro-5-nitrobenzonitrile . The reaction typically occurs in ethanol and requires heating for about 2 hours . The yield of this reaction is reported to be around 97% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods used in research can be scaled up for industrial purposes. The key factors in industrial production would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-pyrrolidin-1-ylbenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents for the reduction of the nitro group include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: The major product formed from the reduction of this compound is 5-amino-2-pyrrolidin-1-ylbenzonitrile.
Substitution: Depending on the nucleophile used, various substituted benzonitrile derivatives can be formed.
Scientific Research Applications
5-Nitro-2-pyrrolidin-1-ylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-nitro-2-pyrrolidin-1-ylbenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, making the compound useful in various biochemical assays .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-nitrobenzonitrile
- 5-Amino-2-pyrrolidin-1-ylbenzonitrile
- 2-Fluoro-5-nitrobenzonitrile
Uniqueness
5-Nitro-2-pyrrolidin-1-ylbenzonitrile is unique due to the presence of both a nitro group and a pyrrolidine ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. Additionally, the compound’s structure allows for specific interactions with biological targets, making it valuable in research applications .
Properties
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-8-9-7-10(14(15)16)3-4-11(9)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNJKMAVTCVCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2896511.png)

![N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide hydrochloride](/img/structure/B2896518.png)
![8-(2,4-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896519.png)


![N'-(3-chloro-2-methylphenyl)-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide](/img/structure/B2896523.png)
![Methyl 2-[(5,6-dichloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2896524.png)



![6'-Bromospiro[cyclobutane-1,2'-inden]-1'(3'H)-one](/img/structure/B2896530.png)

